
1-Naphthol formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthol formaldehyde is an organic compound formed by the reaction of 1-naphthol and formaldehyde. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Méthodes De Préparation
1-Naphthol formaldehyde can be synthesized through a one-pot three-component condensation reaction involving 1-naphthol, formaldehyde, and primary amines. This reaction is typically carried out in the presence of a catalyst, such as Fe3O4@nano-cellulose/TiCl, under solvent-free conditions at room temperature . The reaction is efficient and environmentally friendly, offering high yields and short reaction times.
In industrial settings, the production of this compound often involves the use of formaldehyde and 1-naphthol in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
1-Naphthol formaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthol formaldehyde has a wide range of scientific research applications:
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-naphthol formaldehyde involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the hydroxyl group and the formaldehyde moiety, which can participate in nucleophilic addition and condensation reactions .
Comparaison Avec Des Composés Similaires
1-Naphthol formaldehyde can be compared with other similar compounds, such as:
2-Naphthol formaldehyde: Similar in structure but differs in the position of the hydroxyl group, leading to different reactivity and applications.
Phenol formaldehyde: A well-known compound used in the production of resins and plastics, but with different chemical properties due to the presence of a phenol group instead of a naphthol group.
The uniqueness of this compound lies in its specific reactivity and the ability to form diverse products through various chemical reactions, making it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
25359-91-5 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
formaldehyde;naphthalen-1-ol |
InChI |
InChI=1S/C10H8O.CH2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2/h1-7,11H;1H2 |
Clé InChI |
FLGPRDQFUUFZBL-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1=CC=C2C(=C1)C=CC=C2O |
Numéros CAS associés |
25359-91-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)


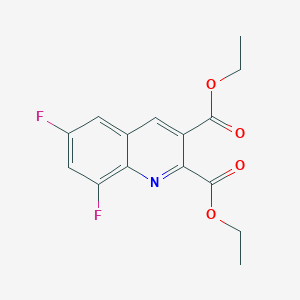
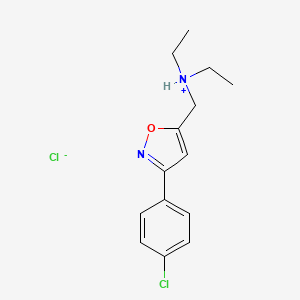
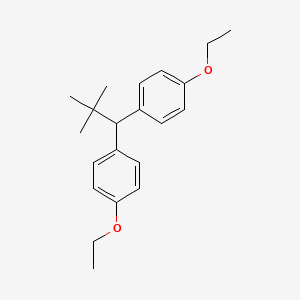
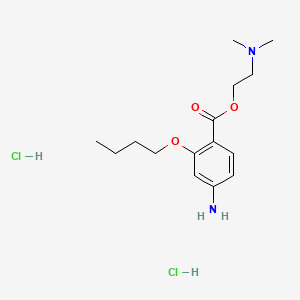

![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
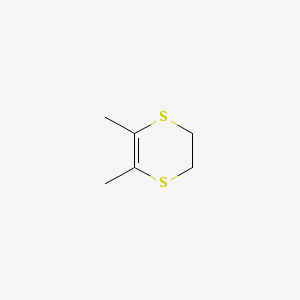
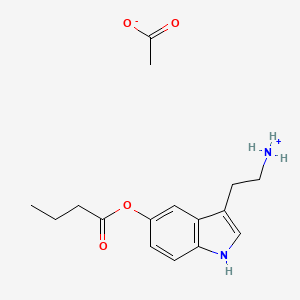
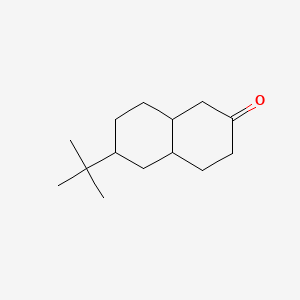
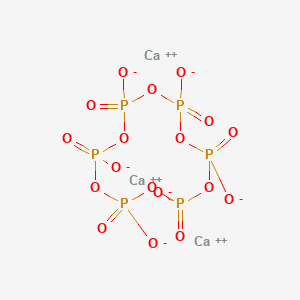
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)
